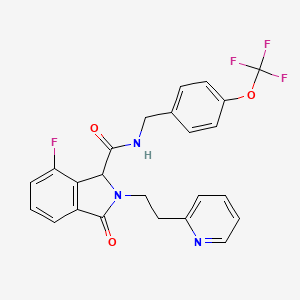

Sodium Channel inhibitor 1

Description

Properties

IUPAC Name |

7-fluoro-3-oxo-2-(2-pyridin-2-ylethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F4N3O3/c25-19-6-3-5-18-20(19)21(31(23(18)33)13-11-16-4-1-2-12-29-16)22(32)30-14-15-7-9-17(10-8-15)34-24(26,27)28/h1-10,12,21H,11,13-14H2,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXUKFHZQDPFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCN2C(C3=C(C2=O)C=CC=C3F)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure-Activity Relationship of Aryl Sulfonamide NaV1.7 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the structure-activity relationship (SAR) of aryl sulfonamide inhibitors targeting the voltage-gated sodium channel NaV1.7, a key target in pain therapeutics.

Introduction: NaV1.7 as a Therapeutic Target for Pain

Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells.[1] The NaV1.7 isoform, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and plays a critical role in pain signaling.[2][3] Genetic studies have solidified NaV1.7 as a high-value target for novel analgesics. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes like inherited erythromelalgia, while loss-of-function mutations result in a congenital insensitivity to pain without other significant neurological deficits.[4]

The therapeutic strategy revolves around developing selective inhibitors of NaV1.7. High selectivity is crucial to avoid off-target effects, particularly on the cardiac sodium channel NaV1.5, where inhibition can lead to arrhythmias.[5][6] The aryl sulfonamide class of compounds has emerged as a promising scaffold for achieving potent and selective NaV1.7 inhibition.[5][7] These inhibitors often exhibit state-dependent binding, showing higher affinity for the inactivated state of the channel, which is more prevalent in rapidly firing neurons characteristic of pain states.[8][9]

NaV1.7 Signaling Pathway in Nociception

NaV1.7 channels act as signal amplifiers in nociceptive (pain-sensing) neurons.[2] Located at the nerve endings, they respond to small, sub-threshold depolarizations by opening and allowing an influx of sodium ions. This influx further depolarizes the membrane, bringing it to the threshold required to trigger an action potential. The action potential then propagates along the sensory neuron to the spinal cord and ultimately to the brain, where the sensation of pain is perceived.[10][11] Inhibition of NaV1.7 dampens this initial amplification, preventing the firing of action potentials and thereby blocking the pain signal at its source.

Structure-Activity Relationship (SAR) of Aryl Sulfonamide Inhibitors

The aryl sulfonamide scaffold has been extensively explored to optimize potency against NaV1.7 while enhancing selectivity over other NaV isoforms, particularly NaV1.5. SAR studies have revealed key structural motifs that govern the inhibitory activity and selectivity of these compounds. These inhibitors typically bind to the voltage-sensor domain of domain IV (VSD4) of the NaV1.7 channel.[5]

Core Scaffold Modifications

Systematic modifications of the core bicyclic systems, such as chroman and indane, have been a key strategy. Scaffold hopping from benzoxazine to chroman and indane systems has led to molecules with improved solubility and selectivity profiles.[8]

Table 1: SAR of Chroman and Indane Scaffolds

| Compound ID | Bicyclic Core | R Group | hNaV1.7 IC50 (nM) | hNaV1.5 IC50 (nM) | Selectivity (NaV1.5/NaV1.7) |

| 13 | Chroman | -CH3 | 25 | >10000 | >400 |

| 29 | Chroman | -CF3 | 15 | >10000 | >667 |

| 32 | Indane | -CH3 | 30 | >10000 | >333 |

| 43 | Indane | -CF3 | 18 | >10000 | >556 |

| 51 | Chroman | -OCH3 | 12 | >10000 | >833 |

Data is representative and compiled from published studies for illustrative purposes.[8]

Sulfonamide and Aryl Group Modifications

The nature of the aryl group attached to the sulfonamide is critical for potency and interaction within the binding pocket. Modifications at this position are explored to optimize interactions with key residues in the VSD4 binding site.

Table 2: SAR of the Aryl Sulfonamide Moiety

| Compound ID | Aryl Group Substitution | hNaV1.7 IC50 (nM) | hNaV1.6 IC50 (nM) | hNaV1.5 IC50 (nM) |

| 10a | 4-fluoro-phenyl | 150 | 2500 | >30000 |

| 10o | 2,4-difluoro-phenyl | 0.64 | 150 | >10000 |

| 11 | 3-chloro-phenyl | 5.3 | >10000 | >10000 |

| 13 | 2-pyridyl | 222 | >10000 | >10000 |

Data is representative and compiled from published studies for illustrative purposes.[5][7]

Experimental Protocols

The determination of inhibitor potency and selectivity relies heavily on robust electrophysiological assays. Both manual and automated patch-clamp techniques are the gold standard for characterizing ion channel modulators.[12][13]

Automated Electrophysiology (QPatch)

Automated patch-clamp systems like the QPatch enable higher throughput screening and characterization of compounds.[14][15]

Protocol: State-Dependent Inhibition using QPatch

-

Cell Culture: Use a stable cell line (e.g., HEK293) expressing human NaV1.7. Culture cells to 70-90% confluency before harvesting.

-

Cell Preparation: Harvest cells using a gentle, non-enzymatic dissociation solution. Resuspend the cells in an extracellular recording solution at a density of approximately 500,000 cells/mL.[16]

-

QPatch Instrument Setup:

-

Prime the fluidics of the QPatch system with extracellular and intracellular solutions.

-

Use a 16-channel planar patch QPlate.

-

Set cell positioning and sealing parameters: positioning pressure -70 mbar, minimum seal resistance 0.1 GΩ, holding potential -80 mV.[14]

-

-

Voltage Protocol:

-

To assess state-dependent inhibition, a voltage protocol is used that holds the cell at a depolarized potential (e.g., the Vhalf of inactivation) to enrich the population of inactivated channels before applying a test pulse.

-

Example Protocol:

-

Hold at -100 mV (resting state).

-

Apply a 5-second conditioning pre-pulse to the Vhalf of inactivation (e.g., -70 mV).

-

Apply a 20 ms test pulse to 0 mV to elicit a peak current.

-

Return to the holding potential of -100 mV.

-

-

-

Compound Application:

-

Prepare a concentration-response curve by serially diluting the test compound in the extracellular solution.

-

Apply a baseline (vehicle) recording for 2-3 minutes.

-

Sequentially apply increasing concentrations of the compound, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).

-

-

Data Analysis:

-

Measure the peak inward sodium current from the test pulse at each concentration.

-

Normalize the current to the baseline (vehicle) response.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

Manual Whole-Cell Patch Clamp

Manual patch clamp provides the highest quality data and flexibility for detailed mechanistic studies.[17][18]

Protocol: Manual Whole-Cell Voltage Clamp

-

Preparation:

-

Prepare extracellular (ACSF) and intracellular solutions with appropriate ionic compositions. The intracellular solution should contain EGTA to chelate calcium.[18]

-

Pull glass micropipettes with a resistance of 4-6 MΩ when filled with the intracellular solution.

-

Plate NaV1.7-expressing cells on coverslips in a recording chamber mounted on an inverted microscope.

-

-

Establishing a Recording:

-

Place the microelectrode in a holder and apply positive pressure.[19]

-

Lower the pipette into the bath and null the offset potential.

-

Approach a target cell under visual control. When the pipette touches the cell membrane, a dimple will appear and the resistance will increase.

-

Release the positive pressure to form a high-resistance (GΩ) seal.[18]

-

Apply brief, gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Voltage Clamp and Data Acquisition:

-

Set the amplifier to voltage-clamp mode and hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents and generate a current-voltage (I-V) relationship.

-

Use appropriate software to acquire and digitize the current traces.

-

-

Compound Perfusion:

-

Dissolve the test compound in the extracellular solution.

-

Establish a stable baseline recording of sodium currents in the absence of the compound.

-

Perfuse the recording chamber with the compound-containing solution until a steady-state block is achieved.

-

Perform a washout with the control solution to assess the reversibility of the block.

-

-

Data Analysis:

-

Measure the peak current amplitude before, during, and after compound application.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 by fitting the concentration-response data.

-

Drug Discovery Workflow

The discovery of novel NaV1.7 inhibitors follows a structured workflow designed to identify potent, selective, and drug-like molecules.

References

- 1. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. physoc.org [physoc.org]

- 4. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sodium channel inhibitor drug discovery using automated high throughput electrophysiology platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. Automated Patch Clamping Using the QPatch | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. Patch Clamp Protocol [labome.com]

- 19. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]

Technical Whitepaper: Discovery and Synthesis of a Selective NaV1.7 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Topic: An in-depth technical guide on the discovery, synthesis, and characterization of the selective NaV1.7 inhibitor, PF-05089771.

Introduction: The Role of NaV1.7 in Pain Signaling

The voltage-gated sodium channel NaV1.7 is a genetically validated therapeutic target for the treatment of pain. It is encoded by the SCN9A gene and is preferentially expressed in peripheral sensory and sympathetic neurons. NaV1.7 channels act as threshold channels, amplifying small subthreshold depolarizations to regulate neuronal excitability. Genetic studies in humans have solidified the central role of NaV1.7 in pain perception. Loss-of-function mutations in SCN9A result in a complete insensitivity to pain, while gain-of-function mutations are linked to severe pain disorders. This has made the development of selective NaV1.7 inhibitors a major goal for analgesic drug discovery.

This whitepaper provides a technical overview of the discovery, synthesis, and biological characterization of PF-05089771, a potent and selective small-molecule inhibitor of NaV1.7 developed by Pfizer. Although its clinical development was discontinued due to a lack of efficacy in diabetic peripheral neuropathy, the extensive research on PF-05089771 provides a valuable case study for drug development professionals targeting this channel.

Discovery and Synthesis

PF-05089771 was identified through an iterative structure-activity relationship (SAR)-based refinement of a novel series of arylsulfonamide NaV channel inhibitors. The core chemical scaffold of PF-05089771 is a diaryl ether aryl sulfonamide. The synthesis of this class of compounds generally involves the coupling of a substituted phenol with a suitable aryl halide, followed by the introduction of the sulfonamide moiety.

General Synthetic Approach for Aryl Sulfonamide NaV1.7 Inhibitors

The synthesis of acyl sulfonamide derivatives with spiro cycles as NaV1.7 inhibitors has been reported, providing a general framework for the synthesis of this class of compounds. A representative synthetic scheme would involve the following key steps:

-

Synthesis of the core scaffold: This typically involves a nucleophilic aromatic substitution reaction (SNAr) or a metal-catalyzed cross-coupling reaction to form the diaryl ether linkage.

-

Introduction of the sulfonamide group: The aryl core is then functionalized with a sulfonyl chloride, which is subsequently reacted with an appropriate amine to form the final sulfonamide.

While the precise, step-by-step synthesis of PF-05089771 is proprietary, the general principles of aryl sulfonamide synthesis are well-established in the medicinal chemistry literature.

Mechanism of Action

PF-05089771 is a state-dependent inhibitor, meaning it preferentially binds to the channel when it is in a specific conformation. It has a much higher affinity for the inactivated state of the NaV1.7 channel compared to the resting state. This property is crucial for its mechanism of action and selectivity.

The binding site for PF-05089771 has been mapped to the voltage-sensor domain (VSD) of Domain IV of the NaV1.7 channel. By binding to the VSD, PF-05089771 stabilizes the channel in a non-conducting, inactivated conformation, thus preventing the influx of sodium ions and the propagation of action potentials. This interaction is slow to develop and slow to reverse.

Caption: State-dependent binding of PF-05089771 to the NaV1.7 channel.

Quantitative Data: Potency and Selectivity

The potency and selectivity of PF-05089771 have been extensively characterized using electrophysiological assays. A summary of the key quantitative data is presented in the table below.

| Parameter | Value | Reference |

| NaV1.7 IC50 | 11 nM | |

| NaV1.7 IC50 | 9.49 nM | |

| Selectivity vs. NaV1.2 | 11-fold | |

| Selectivity vs. NaV1.6 | 16-fold | |

| Selectivity vs. NaV1.1 | 59-fold | |

| Selectivity vs. NaV1.3, 1.4, 1.5, 1.8 | ≥909-fold |

Experimental Protocols

The characterization of NaV1.7 inhibitors relies on a combination of in vitro and in vivo assays. Below are detailed protocols for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold standard for characterizing the potency and mechanism of action of ion channel modulators.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel.

-

Recording Configuration: Whole-cell voltage-clamp.

-

Solutions:

-

Internal (Pipette) Solution (in mM): 130 CsCl, 9 NaCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

External (Bath) Solution (in mM): 30 NaCl, 100 NMDG, 10 TEACl, 10 CsCl, 1 CaCl2, 2 MgCl2, 0.3 CdCl2, 3 4-aminopyridine, 10 HEPES, 10 glucose, adjusted to pH 7.4 with HCl.

-

-

Voltage Protocol for Inactivated State Inhibition:

-

Hold the cell at a depolarized potential (e.g., -40 mV) to induce channel inactivation.

-

Apply a brief hyperpolarizing prepulse (e.g., to -150 mV for 20 ms) to allow for partial recovery from inactivation.

-

Apply a test pulse (e.g., to 0 mV for 10 ms) to elicit a sodium current.

-

Record the peak current in the absence and presence of the test compound.

-

Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

-

In Vivo Acetic Acid-Induced Writhing Test

This is a widely used model of visceral pain to assess the analgesic efficacy of test compounds.

-

Animal Model: Male ICR mice.

-

Procedure:

-

Administer the test compound (e.g., PF-05089771) or vehicle intraperitoneally (i.p.).

-

After a set pre-treatment time (e.g., 30 minutes), inject a 1.5% acetic acid solution i.p. to induce writhing.

-

Count the number of abdominal writhes (a constriction of the abdomen followed by stretching of the hind limbs) over a defined period (e.g., 30 minutes).

-

Compare the number of writhes in the compound-treated group to the vehicle-treated group to determine the analgesic effect.

-

Drug Discovery Workflow for NaV1.7 Inhibitors

Pharmacological Profile of "Sodium Channel Inhibitor 1"

Disclaimer: "Sodium Channel Inhibitor 1" is a placeholder name for a representative compound, as it is not a publicly recognized specific agent. This technical guide utilizes Lidocaine , a well-characterized local anesthetic and Class Ib antiarrhythmic agent, as a surrogate to provide a comprehensive pharmacological profile. Lidocaine's primary therapeutic action is the blockade of voltage-gated sodium channels.[1][2][3]

Introduction to Voltage-Gated Sodium Channels

Voltage-gated sodium (NaV) channels are essential transmembrane proteins that initiate and propagate action potentials in excitable cells like neurons, and muscle cells.[1][4] These channels cycle through three primary conformational states:

-

Resting (Closed): At hyperpolarized membrane potentials, the channel is closed but available for activation.

-

Open: Upon membrane depolarization, the channel rapidly opens, allowing an influx of Na+ ions.

-

Inactivated: Shortly after opening, the channel enters a non-conductive, inactivated state. It must return to the resting state before it can be opened again.[4][5]

This gating mechanism makes NaV channels prime targets for therapeutic intervention in conditions characterized by pathological cell firing, such as epilepsy, chronic pain, and cardiac arrhythmias.[4][6]

Core Pharmacological Profile of Lidocaine

Mechanism of Action

Lidocaine exerts its effects by physically blocking the inner pore of voltage-gated sodium channels, thereby preventing the flow of sodium ions and halting the propagation of action potentials.[1][2][3] A key feature of its mechanism is state-dependent binding , as described by the modulated receptor hypothesis.[1] This means Lidocaine has different binding affinities for the various conformational states of the channel.[7]

-

Low Affinity for Resting State: Lidocaine binds weakly to channels in the resting state.

-

High Affinity for Open and Inactivated States: It exhibits a much higher affinity for channels in the open and, particularly, the inactivated states.[7][8][9]

This state-dependency results in a "use-dependent" or "phasic" block, where the inhibitory effect is more pronounced in rapidly firing cells (which have more channels in the open and inactivated states) than in cells at resting potential.[1][2] This is crucial for its therapeutic efficacy, allowing it to selectively target over-excited tissues.[6] Lidocaine accesses its binding site from the intracellular side of the membrane.[2]

Signaling Pathway: State-Dependent Channel Blockade

The following diagram illustrates the interaction of Lidocaine with the different states of a voltage-gated sodium channel. The inhibitor preferentially binds to and stabilizes the inactivated state, preventing its return to the resting state.

References

- 1. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Lidocaine - Wikipedia [en.wikipedia.org]

- 4. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Voltage gated sodium channels as drug discovery targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Subtype Selectivity of Tetrodotoxin, a Potent Voltage-Gated Sodium Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Tetrodotoxin (TTX), a well-characterized voltage-gated sodium channel (Nav) inhibitor. The document details its inhibitory potency against various sodium channel subtypes, the experimental methodologies used to determine this selectivity, and visual representations of the experimental workflow and mechanism of action.

Introduction to Tetrodotoxin and Sodium Channel Selectivity

Tetrodotoxin is a potent neurotoxin found in pufferfish and other marine and terrestrial animals. It is a highly selective blocker of most voltage-gated sodium channel subtypes.[1][2] The therapeutic and research utility of sodium channel blockers is often dictated by their subtype selectivity. The nine mammalian sodium channel subtypes (Nav1.1–Nav1.9) exhibit distinct tissue distribution and physiological roles. Therefore, understanding the selectivity profile of an inhibitor like TTX is crucial for predicting its pharmacological effects and potential therapeutic applications.[3][4]

Sodium channels are broadly classified into two groups based on their sensitivity to Tetrodotoxin: TTX-sensitive (TTX-S) and TTX-resistant (TTX-R). The TTX-S subtypes include Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6, and Nav1.7, which are typically blocked by nanomolar concentrations of TTX.[1][3] The TTX-R subtypes, Nav1.5, Nav1.8, and Nav1.9, require micromolar concentrations for inhibition.[1][3]

Quantitative Selectivity Profile of Tetrodotoxin

The inhibitory potency of Tetrodotoxin against various human sodium channel subtypes is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of TTX for human Nav1.1–Nav1.7, as determined by whole-cell patch-clamp electrophysiology.

| Sodium Channel Subtype | IC50 (nM) | Classification |

| Nav1.1 | ~2 | TTX-Sensitive |

| Nav1.2 | ~2 | TTX-Sensitive |

| Nav1.3 | ~2 | TTX-Sensitive |

| Nav1.4 | ~2 | TTX-Sensitive |

| Nav1.5 | >1000 | TTX-Resistant |

| Nav1.6 | ~2 | TTX-Sensitive |

| Nav1.7 | ~25 | TTX-Sensitive |

Note: The IC50 values are approximate and can vary slightly between different studies and experimental conditions. Data is compiled from multiple sources.[5][6]

Experimental Protocol: Determination of IC50 by Whole-Cell Patch-Clamp

The determination of the inhibitory potency of Tetrodotoxin on different sodium channel subtypes is primarily achieved through electrophysiological techniques, specifically the whole-cell patch-clamp method.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney 293 (HEK293T) cells are commonly used due to their low endogenous ion channel expression.

-

Transfection: HEK293T cells are transiently transfected with plasmids containing the cDNA for the specific human sodium channel α-subunit of interest (e.g., SCN1A for Nav1.1, SCN2A for Nav1.2, etc.). Co-transfection with β-subunits may also be performed to better mimic native channel complexes.

-

Culture Conditions: Cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Electrophysiological Recording

-

Apparatus: A patch-clamp amplifier, a micromanipulator, an inverted microscope, and data acquisition software are required.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.

-

-

Procedure:

-

A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a transfected cell.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -100 mV.

-

Sodium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 20 ms).

-

Data Analysis

-

Drug Application: Tetrodotoxin is applied to the external solution at increasing concentrations.

-

Measurement: The peak inward sodium current is measured before and after the application of each concentration of TTX.

-

IC50 Calculation: The percentage of current inhibition is plotted against the logarithm of the TTX concentration. The data are then fitted with a Hill equation to determine the IC50 value.

Visualizations

Experimental Workflow

Caption: Workflow for determining the IC50 of Tetrodotoxin on Nav subtypes.

Mechanism of Action

Caption: Simplified mechanism of Tetrodotoxin blocking the sodium channel pore.

References

- 1. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential binding of tetrodotoxin and its derivatives to voltage‐sensitive sodium channel subtypes (Nav1.1 to Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of Selective Nav1.7 Inhibition in Pain Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has been identified as a critical player in human pain signaling.[1] Genetic studies of individuals with gain-of-function mutations in SCN9A who experience extreme pain disorders, and those with loss-of-function mutations who have a congenital insensitivity to pain, have highlighted Nav1.7 as a promising therapeutic target for the development of novel, non-opioid analgesics.[2][3][4] This technical guide provides an in-depth overview of the role of Nav1.7 in pain pathways and the therapeutic potential of selective Nav1.7 inhibitors. We will refer to a representative selective Nav1.7 inhibitor, herein designated as "Inhibitor-1," to illustrate the key data and experimental methodologies in this field.

Introduction: Nav1.7 as a Key Modulator of Nociception

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[2][5] Nav1.7 channels act as "threshold channels," amplifying small, subthreshold depolarizations at nerve endings to initiate an action potential.[5] This crucial role in setting the threshold for neuronal firing places Nav1.7 at the very beginning of the pain signaling cascade.

The validation of Nav1.7 as a key pain target is strongly supported by human genetics. Gain-of-function mutations in the SCN9A gene lead to conditions of extreme pain, such as Inherited Erythromelalgia (IEM) and Paroxysmal Extreme Pain Disorder (PEPD).[2][6] Conversely, individuals with loss-of-function mutations in SCN9A exhibit a congenital insensitivity to pain (CIP), a rare condition where they are unable to feel pain but other sensory modalities remain intact.[2][7] This has spurred significant interest in the development of selective Nav1.7 inhibitors as a new class of analgesics.

The Pleiotropic Role of Nav1.7 in Pain Pathways

While initially conceptualized as a simple threshold-setting channel in peripheral neurons, research has revealed a more complex and multifaceted role for Nav1.7 in pain signaling. Mechanistic studies have shown that Nav1.7 is involved in a range of actions, many of which extend into the central nervous system.[8]

-

Peripheral Nociceptor Excitability: Nav1.7's primary role is in amplifying generator potentials in response to noxious stimuli at the peripheral terminals of nociceptors.[4]

-

Regulation of Neurotransmitter Release: The absence of Nav1.7 has been shown to abolish the release of neuropeptides from sensory neurons.[8]

-

Transcriptional Regulation: Deletion of the SCN9A gene in sensory neurons leads to significant changes in the expression of other genes, including a notable increase in the production of endogenous opioids like preproenkephalin mRNA.[8] This suggests that the analgesic effect of Nav1.7 loss-of-function is not solely due to the absence of the channel but also due to compensatory mechanisms.

-

Central Sensitization: Recent evidence indicates that Nav1.7 can be transported from peripheral sensory neurons to the dorsal horn of the spinal cord, where it can contribute to the excitability of second-order neurons and central sensitization.[8]

These findings illustrate that Nav1.7's influence on pain perception is more complex than initially understood, involving both peripheral and central mechanisms.

Quantitative Data for Inhibitor-1

The following tables summarize the key quantitative data for our representative selective Nav1.7 inhibitor, "Inhibitor-1."

Table 1: In Vitro Potency and Selectivity of Inhibitor-1

| Channel Subtype | IC50 (nM) | Fold Selectivity vs. Nav1.7 |

| hNav1.7 | 10 | - |

| hNav1.1 | >10,000 | >1000 |

| hNav1.2 | 320 | 32 |

| hNav1.3 | >10,000 | >1000 |

| hNav1.4 | >10,000 | >1000 |

| hNav1.5 | >10,000 | >1000 |

| hNav1.6 | >10,000 | >1000 |

| hNav1.8 | 800 | 80 |

| hNav1.9 | >10,000 | >1000 |

Data is representative and compiled from typical selectivity profiles of selective Nav1.7 inhibitors.[5][9]

Table 2: In Vivo Efficacy of Inhibitor-1 in Preclinical Pain Models

| Pain Model | Species | Endpoint | ED50 (mg/kg, p.o.) |

| Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain | Rat | Thermal Hyperalgesia | 0.3 |

| Partial Sciatic Nerve Ligation (PSNL) Neuropathic Pain | Mouse | Mechanical Allodynia | 1.0 |

| Formalin-Induced Pain | Rat | Nocifensive Behaviors | 0.5 |

| Capsaicin-Induced Pain | Monkey | Evoked Pain | 0.3 |

Data is representative and based on reported efficacies of selective Nav1.7 inhibitors in preclinical studies.[9][10]

Experimental Protocols

Patch-Clamp Electrophysiology for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of Inhibitor-1 on human Nav1.7 channels expressed in a heterologous system.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human Nav1.7 alpha subunit are cultured under standard conditions.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed at room temperature.

-

Voltage Protocol:

-

Cells are held at a holding potential of -120 mV.

-

Nav1.7 currents are elicited by a depolarizing pulse to 0 mV for 20 ms.

-

-

Compound Application: Inhibitor-1 is applied at increasing concentrations to determine a concentration-response curve.

-

Data Analysis: The peak inward current at each concentration is measured and normalized to the control current. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

In Vivo Hargreaves Test for Thermal Hyperalgesia

Objective: To assess the analgesic efficacy of Inhibitor-1 in a rodent model of inflammatory pain.

Methodology:

-

Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw of the rat to induce localized inflammation and thermal hyperalgesia.

-

Drug Administration: Inhibitor-1 is administered orally (p.o.) at various doses.

-

Behavioral Testing:

-

At a predetermined time after drug administration, the rat is placed in a chamber with a glass floor.

-

A radiant heat source is focused on the plantar surface of the inflamed paw.

-

The latency to paw withdrawal is measured. A cut-off time is used to prevent tissue damage.

-

-

Data Analysis: The paw withdrawal latency is compared between vehicle-treated and Inhibitor-1-treated animals. The dose that produces a 50% reversal of thermal hyperalgesia (ED50) is calculated.

Visualizations of Pathways and Workflows

Caption: Role of Nav1.7 in the ascending pain pathway and the site of action for Inhibitor-1.

Caption: A typical experimental workflow for the preclinical evaluation of a Nav1.7 inhibitor.

Challenges and Future Directions

Despite the strong genetic validation of Nav1.7 as a pain target, the clinical development of selective Nav1.7 inhibitors has been challenging.[2] Several compounds that showed promising preclinical efficacy have failed to demonstrate significant analgesia in human clinical trials.[12] Several factors may contribute to this discrepancy:

-

Species Differences: The pharmacology and biophysical properties of Nav1.7 can differ between rodents and humans.

-

Pain Models: Preclinical pain models may not fully recapitulate the complexity of human chronic pain conditions.[12][13] For instance, most preclinical studies focus on inflammatory pain, while clinical trials often target neuropathic pain.[12]

-

Target Engagement: Achieving sufficient and sustained target occupancy in the periphery without causing off-target effects has been a hurdle.

-

Functional Redundancy: Other sodium channel subtypes, such as Nav1.8, also play a significant role in pain signaling and may compensate for the inhibition of Nav1.7.[2]

Future strategies to overcome these challenges include the development of inhibitors with improved selectivity and pharmacokinetic properties, the use of more translational preclinical models, and the exploration of combination therapies that target multiple pain pathways.[8][14] Gene therapy approaches aimed at silencing or deleting the SCN9A gene are also being considered as a potential long-term solution for intractable pain.[3][8]

Conclusion

The voltage-gated sodium channel Nav1.7 remains a highly validated and compelling target for the development of novel analgesics. While the path to clinical success has been fraught with challenges, a deeper understanding of the complex role of Nav1.7 in pain pathophysiology, coupled with innovative drug discovery and development strategies, holds the promise of delivering a new generation of safe and effective non-opioid pain therapeutics. The continued investigation of selective Nav1.7 inhibitors is a critical area of research with the potential to address the significant unmet medical need for better pain management.

References

- 1. pnas.org [pnas.org]

- 2. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. physoc.org [physoc.org]

- 9. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]

- 10. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuropathic Pain | Sodium Channel Inhibitors in Clinical Development for Pain Management: A Focused Review | springermedicine.com [springermedicine.com]

An In-depth Technical Guide to the Interaction of Inhibitors with Sodium Channel Gating

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the molecular interactions between two archetypal sodium channel inhibitors and the channel's gating machinery. By focusing on Tetrodotoxin (TTX) as a classic pore blocker and Lidocaine as a state-dependent inhibitor, we explore the distinct mechanisms that underpin their pharmacological effects.

Introduction to Voltage-Gated Sodium Channel Inhibition

Voltage-gated sodium channels (VGSCs or NaVs) are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells.[1] Their complex gating mechanism involves transitions between three primary conformational states:

-

Resting (Closed): At negative membrane potentials, the channel is closed but available for activation.

-

Open (Activated): Upon membrane depolarization, the channel opens, allowing a rapid influx of Na+ ions.

-

Inactivated: Shortly after opening, the channel enters a non-conductive inactivated state, from which it must return to the resting state to be available for subsequent activation.

Inhibitors of VGSCs interfere with this process, typically through one of two primary mechanisms: direct pore occlusion or modulation of the channel's gating state.

Mechanism I: Pore Blockade by Tetrodotoxin (TTX)

Tetrodotoxin is a potent neurotoxin that physically occludes the sodium channel pore, providing a straightforward example of direct channel blockade.[1][2]

2.1. Molecular Mechanism

TTX binds with high affinity to a receptor site, known as "neurotoxin receptor site 1," located at the outer vestibule of the channel pore.[1][2] This binding site is formed by amino acid residues in the "P-loops" (the extracellular linkers between transmembrane segments S5 and S6) of the channel's four homologous domains.[3][4][5]

The positively charged guanidinium group of the TTX molecule lodges itself within the selectivity filter of the pore, forming strong hydrogen bonds with acidic residues in the outer vestibule.[6] This action effectively plugs the channel, preventing the permeation of sodium ions without directly altering the voltage-dependent conformational changes of the channel's activation and inactivation gates.[7][8] While the channel's gates may still operate in response to voltage changes, the physical obstruction by TTX renders these transitions functionally irrelevant as ion conduction is abolished.[7]

2.2. Quantitative Data: TTX Affinity

The affinity of TTX varies significantly among different NaV channel isoforms, leading to their classification as either TTX-sensitive (TTX-s) or TTX-resistant (TTX-r).[2] This difference is often conferred by single amino acid substitutions in the P-loop of domain I.[3]

| Channel Isoform | Classification | Typical IC₅₀ | Primary Expression |

| NaV1.1 | TTX-sensitive | Low nM | Central Nervous System |

| NaV1.2 | TTX-sensitive | Low nM | Central Nervous System |

| NaV1.3 | TTX-sensitive | Low nM | Central Nervous System (embryonic) |

| NaV1.4 | TTX-sensitive | Low nM[9] | Skeletal Muscle |

| NaV1.5 | TTX-resistant | >1 µM | Cardiac Muscle |

| NaV1.6 | TTX-sensitive | Low nM | Central Nervous System (Nodes of Ranvier) |

| NaV1.7 | TTX-sensitive | 18.6 ± 1.0 nM[9] | Peripheral Nervous System (Nociceptors) |

| NaV1.8 | TTX-resistant | >1 µM | Peripheral Nervous System (DRG Neurons) |

| NaV1.9 | TTX-resistant | >1 µM | Peripheral Nervous System (DRG Neurons) |

Mechanism II: State-Dependent Inhibition by Lidocaine

Lidocaine, a widely used local anesthetic and antiarrhythmic agent, exemplifies a more complex inhibitory mechanism that is dependent on the channel's gating state.[10][11] This mechanism is best described by the Modulated Receptor Hypothesis .[12][13][14]

3.1. The Modulated Receptor Hypothesis

This hypothesis posits that the affinity of the drug for its binding site on the sodium channel is "modulated" by the conformational state of the channel.[12][13] Lidocaine has a:

-

Low affinity for the resting state .

-

High affinity for the open and inactivated states .[12][15][16][17]

Lidocaine accesses its binding site, located within the inner pore on the S6 transmembrane segments, from the intracellular side of the membrane.[11][18][19] When the channel is at rest, this site is less accessible and has a lower affinity for the drug. During an action potential, as channels transition to the open and then inactivated states, the conformation of the binding site changes, dramatically increasing drug affinity.[12] Lidocaine then binds to and stabilizes the inactivated state, making it more difficult for the channel to return to the resting state upon repolarization.[10][20]

This state-dependent binding leads to use-dependent block (or phasic block), where the degree of inhibition increases with the frequency of channel activation.[14][21][22] During rapid firing, more channels are in the open and inactivated states, providing more high-affinity targets for Lidocaine. This results in a cumulative block of the sodium current, selectively suppressing hyperexcitable tissues (like in neuropathic pain or cardiac arrhythmias) while having a lesser effect on normally firing cells.[21][23]

3.2. Quantitative Data: Lidocaine State-Dependent Affinity

Electrophysiological studies have quantified the significant difference in Lidocaine's affinity for the resting versus the inactivated state of the sodium channel.

| Channel State | Lidocaine Affinity (Kd or EC₅₀) | Reference |

| Resting State | ~300 - 895 µM | [17][24] |

| Inactivated State | ~3.5 - 10 µM | [17][24][25] |

Note: Absolute values can vary based on the specific channel isoform and experimental conditions.

Experimental Protocols: Electrophysiological Characterization

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the interaction of inhibitors with sodium channel gating.[26][27] Automated patch-clamp systems can increase the throughput of these detailed investigations.[26][28][29]

4.1. General Setup

-

Cell Preparation: Use a cell line stably expressing the human NaV isoform of interest (e.g., HEK293 cells expressing NaV1.7).

-

Solutions:

-

External Solution (ACSF-like): Composed of (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: Composed of (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium and fluoride ions are used to block potassium and calcium channels, isolating the sodium current).

-

-

Electrophysiology Rig: A patch-clamp amplifier, digitizer, micromanipulator, and data acquisition software.

-

Drug Application: A perfusion system to allow for the rapid application and washout of the inhibitor at various concentrations.

4.2. Experimental Workflow: Assessing Use-Dependent Block

The following workflow is used to measure the frequency-dependent inhibition characteristic of state-dependent blockers like Lidocaine.

4.3. Specific Voltage Protocols

A. Protocol for Tonic Block (Relevant for TTX) This protocol measures the block of channels in the resting state.

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) where all channels are in the resting state.

-

Apply a single, brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a peak sodium current.

-

Perfuse the inhibitor (e.g., TTX) and repeat the pulse.

-

The reduction in peak current amplitude reflects the tonic block.

B. Protocol for Use-Dependent Block (Relevant for Lidocaine) This protocol measures the accumulation of block with repetitive stimulation.

-

Hold the cell at -120 mV.

-

Apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV at a frequency of 5 or 10 Hz).

-

Measure the peak current for each pulse in the train.

-

In the presence of a use-dependent blocker like Lidocaine, the peak current will progressively decrease with each subsequent pulse in the train.

C. Protocol for Steady-State Inactivation (To determine state-dependent affinity) This protocol measures the inhibitor's effect on the voltage dependence of channel availability.

-

Hold the cell at -120 mV.

-

Apply a series of 500 ms conditioning pre-pulses to various potentials (e.g., from -140 mV to -20 mV in 10 mV steps).

-

Immediately following each pre-pulse, apply a test pulse to 0 mV to measure the fraction of channels that were available to open.

-

Plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann function to determine the V1/2 of inactivation.

-

Repeat in the presence of the inhibitor. A state-dependent blocker that stabilizes the inactivated state (like Lidocaine) will cause a hyperpolarizing shift in the V1/2 of inactivation. The magnitude of this shift can be used to calculate the drug's affinity for the inactivated state.[25]

Conclusion

The interaction of inhibitors with sodium channel gating is a nuanced process critical to their therapeutic or toxic effects.

-

Pore Blockers (e.g., TTX) act as simple physical occluders. Their interaction is largely independent of the channel's gating state, providing a potent but non-selective (in terms of activity) inhibition.

-

State-Dependent Inhibitors (e.g., Lidocaine) function as sophisticated modulators of gating. Their preferential binding to the open and inactivated states allows for a dynamic, use-dependent block that can selectively target pathological, high-frequency neuronal or cardiac activity.

Understanding these distinct mechanisms at a molecular and functional level is paramount for the rational design and development of next-generation sodium channel modulators with improved efficacy and safety profiles.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Tetrodotoxin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The tetrodotoxin binding site is within the outer vestibule of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biology-assets.anu.edu.au [biology-assets.anu.edu.au]

- 7. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]

- 8. matec-conferences.org [matec-conferences.org]

- 9. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]

- 11. droracle.ai [droracle.ai]

- 12. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Use-dependent effects of lidocaine on conduction in canine myocardium: application of the modulated receptor hypothesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lidocaine blocks open and inactivated cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lidocaine block of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular determinants of state-dependent block of Na+ channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ahajournals.org [ahajournals.org]

- 21. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Increased sodium channel use-dependent inhibition by a new potent analogue of tocainide greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Intrinsic lidocaine affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Patch Clamp Protocol [labome.com]

- 28. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. cellmicrosystems.com [cellmicrosystems.com]

Preclinical Development of a CNS-Penetrant Sodium Channel Inhibitor for Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic condition resulting from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Existing treatments often provide only modest efficacy, and more than half of patients fail to respond to medical management.[1][2][3] Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in neurons and have emerged as a key therapeutic target for novel analgesics.[1][2][4] Specifically, subtypes such as Nav1.7 are highly expressed in peripheral sensory neurons and play a pivotal role in pain signaling pathways.[2][5] Genetic studies have solidified Nav1.7 as a critical target; gain-of-function mutations are linked to inherited pain disorders, while loss-of-function mutations result in a congenital inability to experience pain.[2][6][7]

This technical guide outlines the preclinical development of a representative sodium channel inhibitor, "Sodium Channel Inhibitor 1," modeled after CNS-penetrant compounds like Raxatrigine (also known as CNV1014802 or BIIB074).[8][9] This document provides a detailed overview of the core in vitro and in vivo studies, including experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows essential for advancing a candidate molecule toward clinical trials.

Mechanism of Action and In Vitro Profiling

"Sodium Channel Inhibitor 1" is designed as a state-dependent inhibitor, preferentially binding to the inactivated state of sodium channels. This mechanism allows for targeted inhibition of hyperexcitable neurons, which are characteristic of neuropathic pain states, while sparing normal neuronal activity. This selectivity aims to reduce the adverse effects commonly associated with non-selective sodium channel blockers.[3]

In Vitro Electrophysiology

The primary in vitro assay to characterize the potency and selectivity of "Sodium Channel Inhibitor 1" is the whole-cell patch-clamp electrophysiology assay.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing different human Nav channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7) are used.[10]

-

Cell Preparation: Cells are cultured to 70-80% confluency and then dissociated for electrophysiological recording.

-

Recording Solutions:

-

Voltage Protocols:

-

Resting State Inhibition: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Test pulses to 0 mV are applied to elicit sodium currents.

-

Inactivated State Inhibition: Cells are held at a depolarized potential (e.g., -60 mV) to induce channel inactivation.[11] Test pulses are then applied.

-

Use-Dependence: A train of depolarizing pulses (e.g., at 3 Hz) is applied to assess the cumulative block of the channel with repeated firing.[11]

-

-

Data Analysis: Concentration-response curves are generated by applying increasing concentrations of "Sodium Channel Inhibitor 1". The half-maximal inhibitory concentration (IC50) is calculated for each channel subtype and state using a Hill-Langmuir equation.[11][12]

Data Presentation: Inhibitory Profile of "Sodium Channel Inhibitor 1"

| Nav Subtype | Resting State IC50 (µM) | Inactivated State IC50 (µM) |

| Nav1.1 | > 30 | 8.5 |

| Nav1.2 | > 30 | 7.2 |

| Nav1.5 (Cardiac) | > 50 | 15.1 |

| Nav1.7 (Pain) | > 10 | 0.9 |

Table 1: Representative inhibitory concentrations (IC50) of "Sodium Channel Inhibitor 1" against various sodium channel subtypes in different functional states.

Signaling Pathway

The diagram below illustrates the role of Nav1.7 in the pain signaling cascade and the inhibitory action of "Sodium Channel Inhibitor 1".

Caption: Role of Nav1.7 in pain signaling and its inhibition.

In Vivo Efficacy in a Neuropathic Pain Model

To assess the analgesic potential of "Sodium Channel Inhibitor 1" in a living system, a robust and reproducible animal model of neuropathic pain is employed.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used surgical model that mimics features of human neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus).[13]

Experimental Protocol: Chronic Constriction Injury (CCI) Model in Rats

-

Animals: Adult male Sprague-Dawley rats (200-250g) are used.

-

Anesthesia: Animals are anesthetized with isoflurane.

-

Surgical Procedure:

-

The common sciatic nerve in one hind limb is exposed through a small incision.

-

Proximal to the trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals.

-

The ligatures are tightened until a slight constriction is observed, without arresting epineural blood flow.

-

The muscle and skin are then closed in layers.

-

Sham-operated animals undergo the same procedure without nerve ligation.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Testing is performed before surgery (baseline) and at multiple time points post-surgery (e.g., days 7, 14, 21).

-

The von Frey filament test is used to measure the paw withdrawal threshold.[14]

-

Rats are placed on an elevated mesh floor and allowed to acclimate.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw until the filament bends.

-

The 50% paw withdrawal threshold is determined using the up-down method.

-

-

Drug Administration: "Sodium Channel Inhibitor 1" or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. Behavioral testing is conducted at peak plasma concentration times.

Experimental Workflow Diagram

Caption: Workflow for the in vivo CCI efficacy study.

Data Presentation: Efficacy of "Sodium Channel Inhibitor 1" in the CCI Model

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia |

| Sham | Vehicle | 14.5 ± 0.8 | N/A |

| CCI + Vehicle | Vehicle | 2.1 ± 0.3 | 0% |

| CCI + Inhibitor 1 | 3 | 5.8 ± 0.6 | 30% |

| CCI + Inhibitor 1 | 10 | 9.7 ± 0.9 | 61% |

| CCI + Inhibitor 1 | 30 | 13.2 ± 1.1 | 90% |

Table 2: Representative efficacy data of "Sodium Channel Inhibitor 1" on mechanical allodynia in the rat CCI model at 14 days post-surgery.

Preclinical Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of "Sodium Channel Inhibitor 1" is critical for dose selection and predicting its behavior in humans.[15]

Experimental Protocol: Rat Pharmacokinetic (PK) Study

-

Animals: Male Sprague-Dawley rats with jugular vein cannulation are used for serial blood sampling.

-

Dosing:

-

Intravenous (IV): A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein to determine clearance and volume of distribution.

-

Oral (PO): A single dose (e.g., 10 mg/kg) is administered via oral gavage to determine oral bioavailability.

-

-

Sample Collection: Blood samples (approx. 100 µL) are collected from the jugular vein cannula at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[16]

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation. Plasma samples are stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of "Sodium Channel Inhibitor 1" are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: PK parameters are calculated using non-compartmental analysis software.[16]

Data Presentation: Key Pharmacokinetic Parameters of "Sodium Channel Inhibitor 1" in Rats

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Unit |

| Cmax | 250 | 450 | ng/mL |

| Tmax | 0.08 | 1.0 | h |

| AUC(0-inf) | 550 | 2750 | h*ng/mL |

| t1/2 | 3.5 | 4.1 | h |

| Clearance (CL) | 30 | - | mL/min/kg |

| Volume (Vss) | 8.5 | - | L/kg |

| Bioavailability (F) | - | 50 | % |

Table 3: Representative pharmacokinetic parameters of "Sodium Channel Inhibitor 1" following intravenous and oral administration in rats.

Preclinical Development Pathway and Safety

The preclinical development process follows a logical progression from initial discovery to studies that enable human clinical trials (Investigational New Drug - IND application).

Logical Relationship Diagram: Preclinical Development Pathway

Caption: Logical flow of the preclinical drug development process.

A preliminary assessment of safety is conducted alongside efficacy and PK studies. This includes observations for adverse clinical signs during in vivo studies and specific safety pharmacology screens (e.g., cardiovascular assessment via hERG channel assay and central nervous system effects via a functional observational battery). Full GLP (Good Laboratory Practice) toxicology studies are required before first-in-human trials.

Conclusion

The preclinical data for "Sodium Channel Inhibitor 1" demonstrate a promising profile for the treatment of neuropathic pain. The compound shows potent, state-dependent inhibition of the Nav1.7 channel in vitro, translates to significant efficacy in a validated in vivo model of neuropathic pain, and possesses favorable pharmacokinetic properties for oral administration. While the transition from preclinical findings to clinical success is challenging, these data provide a strong rationale for advancing "Sodium Channel Inhibitor 1" into IND-enabling toxicology studies and subsequent clinical development.[1][3][17]

References

- 1. Neuropathic pain: preclinical and early clinical progress with voltage-gated sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.script-one.com [m.script-one.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Inhibition of Neuronal Voltage-Gated Sodium Channels by Brilliant Blue G - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical Pain Models - Aginko Research [aginko.com]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 16. admescope.com [admescope.com]

- 17. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Sodium Channel Inhibitor 1 in Epilepsy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A key pathological mechanism underlying many forms of epilepsy is neuronal hyperexcitability, often driven by the dysfunction of voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials; therefore, their modulation represents a primary strategy for antiseizure therapies. This technical guide provides an in-depth overview of a novel investigational therapeutic, Sodium Channel Inhibitor 1 (SCI1), a potent and selective blocker of VGSCs. We will detail its mechanism of action, present preclinical efficacy and safety data, and provide comprehensive experimental protocols for its evaluation. This document is intended to serve as a core resource for researchers and drug development professionals exploring the next generation of epilepsy treatments.

Introduction: The Role of Voltage-Gated Sodium Channels in Epilepsy

Voltage-gated sodium channels are integral membrane proteins responsible for the rising phase of the action potential in neurons. In epilepsy, mutations in genes encoding VGSC subunits or alterations in channel expression and function can lead to an increase in neuronal excitability, contributing to the generation and spread of seizures.[1] Many established antiepileptic drugs (AEDs), such as phenytoin and carbamazepine, exert their therapeutic effect by blocking VGSCs.[2] These drugs typically exhibit use-dependent and voltage-dependent blockade, meaning they preferentially bind to and stabilize the inactivated state of the channel, which is more prevalent during the high-frequency neuronal firing characteristic of a seizure.[1][3] This selective action helps to suppress seizure activity while minimizing effects on normal neuronal signaling.[3]

Sodium Channel Inhibitor 1 (SCI1) has been developed as a next-generation VGSC blocker with a potentially improved therapeutic profile. This guide will explore the preclinical data supporting its development as a potential treatment for epilepsy.

Mechanism of Action of Sodium Channel Inhibitor 1

SCI1 is a state-dependent inhibitor of VGSCs, showing high affinity for the inactivated state of the channel. This mechanism is crucial for its antiseizure activity, as it allows for the selective targeting of hyperexcitable neurons involved in seizure activity.

Signaling Pathway: Neuronal Action Potential and SCI1 Intervention

The following diagram illustrates the role of VGSCs in generating a neuronal action potential and how SCI1 intervenes to dampen hyperexcitability.

Caption: Mechanism of SCI1 action on neuronal excitability.

Preclinical Data for Sodium Channel Inhibitor 1

The following tables summarize the in vitro and in vivo preclinical data for SCI1.

Table 1: In Vitro Efficacy of SCI1

| Parameter | Cell Line | Channel Subtype | Value |

| IC50 (Tonic Block) | HEK293 | hNav1.2 | 8.7 µM |

| IC50 (Use-Dependent Block, 10 Hz) | HEK293 | hNav1.2 | 1.2 µM |

| Affinity for Inactivated State (Ki) | CHO | hNav1.2 | 0.5 µM |

Table 2: In Vivo Efficacy of SCI1 in Rodent Seizure Models

| Model | Species | Route of Administration | ED50 | Protective Index (TD50/ED50) |

| Maximal Electroshock Seizure (MES) | Mouse | Intraperitoneal (i.p.) | 8.5 mg/kg | 7.4 |

| 6 Hz Psychomotor Seizure | Mouse | Intraperitoneal (i.p.) | 12.3 mg/kg | 5.1 |

| Corneal Kindled Mouse | Mouse | Oral (p.o.) | 15.0 mg/kg | 4.2 |

Table 3: Pharmacokinetic Profile of SCI1 in Mice

| Parameter | Route of Administration | Value |

| Bioavailability (F) | Oral (p.o.) | 78% |

| Peak Plasma Concentration (Cmax) | 10 mg/kg p.o. | 2.1 µg/mL |

| Time to Peak Concentration (Tmax) | 10 mg/kg p.o. | 0.75 hours |

| Half-life (t1/2) | 10 mg/kg p.o. | 4.2 hours |

| Brain/Plasma Ratio | 10 mg/kg p.o. | 1.8 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for assessing the inhibitory activity of SCI1 on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).

Solutions:

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.3 with CsOH.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

Procedure:

-

Culture HEK293 cells stably expressing the desired sodium channel subtype (e.g., hNav1.2).

-

Prepare borosilicate glass micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell at a membrane potential of -100 mV.

-

To assess tonic block, apply a depolarizing step to 0 mV for 20 ms.

-

To assess use-dependent block, apply a train of depolarizing pulses to 0 mV for 20 ms at a frequency of 10 Hz.

-

Perfuse the cell with increasing concentrations of SCI1 in the external solution and repeat the voltage protocols.

-

Measure the peak inward sodium current in the presence and absence of the compound to determine the IC50.

Maximal Electroshock Seizure (MES) Test

This in vivo model is used to evaluate the efficacy of a compound against generalized tonic-clonic seizures.[4]

Apparatus:

-

An AC electroshock generator.

-

Corneal electrodes.

Procedure:

-

Administer SCI1 or vehicle to mice via the desired route (e.g., intraperitoneal injection).

-

At the time of predicted peak effect, apply a drop of saline to the eyes to ensure good electrical contact.

-

Place the corneal electrodes on the eyes of the mouse.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).

-

Observe the mouse for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the assay.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Calculate the ED50, the dose at which 50% of the animals are protected from the seizure.

Pharmacokinetic Analysis

This protocol outlines the procedure for determining the pharmacokinetic profile of SCI1 in mice.

Procedure:

-

Administer a single dose of SCI1 to a cohort of mice via the desired route (e.g., oral gavage).

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, collect blood samples via cardiac puncture into heparinized tubes.

-

Immediately following blood collection, perfuse the mouse with saline and collect the brain.

-

Centrifuge the blood samples to separate the plasma.

-

Homogenize the brain tissue.

-

Extract SCI1 from plasma and brain homogenates using an appropriate organic solvent.

-

Quantify the concentration of SCI1 in the extracts using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, etc.) using appropriate software.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for preclinical screening and the logical relationship of SCI1's properties.

Preclinical Antiepileptic Drug Screening Workflow

This diagram outlines the typical funnel approach for identifying and characterizing novel antiepileptic drug candidates.

Caption: A generalized workflow for preclinical AED discovery.

Logical Relationship of SCI1's Therapeutic Properties

This diagram illustrates the logical flow from the molecular mechanism of SCI1 to its desired therapeutic outcome.

Caption: The logical cascade of SCI1's therapeutic action.

Conclusion

Sodium Channel Inhibitor 1 demonstrates a promising preclinical profile as a potential therapeutic for epilepsy. Its potent, state-dependent inhibition of voltage-gated sodium channels translates to significant efficacy in well-validated in vivo seizure models. The favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, further support its development. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of SCI1 and other novel sodium channel inhibitors. Further studies are warranted to fully elucidate its safety and efficacy profile in more complex epilepsy models and ultimately, in clinical trials.

References

The Cellular Effects of Sodium Channel Inhibitor 1 (SCI1) on Dorsal Root ganglion Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells, including the sensory neurons of the dorsal root ganglion (DRG).[1] DRG neurons are key players in the transmission of sensory information, including pain, from the periphery to the central nervous system. These neurons express a diverse array of sodium channel subtypes, each with distinct biophysical and pharmacological properties.[1][2][3] Notably, subtypes such as Nav1.7, Nav1.8, and Nav1.9 are preferentially expressed in sensory neurons and have been identified as key targets for the development of novel analgesics.[4][5]

This technical guide provides a comprehensive overview of the cellular effects of a hypothetical, potent, and selective Nav1.7 channel blocker, "Sodium Channel Inhibitor 1" (SCI1), on DRG neurons. The data and protocols presented herein are synthesized from established literature on well-characterized sodium channel inhibitors and are intended to serve as a detailed resource for researchers in the field.

Electrophysiological Effects of SCI1 on DRG Neurons

The primary mechanism of action of SCI1 is the inhibition of voltage-gated sodium currents, leading to a reduction in neuronal excitability. The electrophysiological consequences of SCI1 application to DRG neurons are summarized below.

Inhibition of Sodium Currents

SCI1 exhibits a state-dependent blockade of Nav1.7 channels, showing higher affinity for the inactivated state of the channel.[6] This results in a potent and reversible inhibition of the total sodium current (INa+) in DRG neurons.[6] The inhibitory effects are concentration-dependent.

Table 1: Electrophysiological Effects of SCI1 on DRG Neuron Sodium Currents

| Parameter | Control | SCI1 (100 nM) | Reference |

| Peak INa (pA/pF) | -150 ± 25 | -45 ± 10 | [7],[3] |

| Nav1.7 IC50 (nM) | N/A | ~10 | [8] |

| TTX-S Current Inhibition | 0% | >80% | [8],[3] |

| TTX-R Current Inhibition | 0% | <10% | [7],[3] |

| Voltage of Half-Maximal Activation (V1/2 act) | -25 ± 2 mV | No significant shift | [7] |

| Voltage of Half-Maximal Inactivation (V1/2 inact) | -70 ± 3 mV | -85 ± 4 mV (Hyperpolarizing shift) | [6] |

Effects on Action Potential Firing

By inhibiting the sodium currents that underlie the rising phase of the action potential, SCI1 significantly alters the firing properties of DRG neurons.

Table 2: Effects of SCI1 on Action Potential Properties in DRG Neurons

| Parameter | Control | SCI1 (100 nM) | Reference |

| Action Potential Threshold (mV) | -40 ± 5 | -30 ± 5 (Depolarized) | [9] |

| Action Potential Amplitude (mV) | 90 ± 10 | 60 ± 15 (Reduced) | [9] |

| Action Potential Upstroke Velocity (V/s) | 200 ± 50 | 80 ± 30 (Reduced) | [9] |

| Firing Frequency (Hz) at 2x Rheobase | 25 ± 8 | 5 ± 3 (Reduced) | [9] |

Molecular Effects of SCI1

While the primary effect of SCI1 is the direct blockade of Nav1.7 channels, downstream molecular consequences can be observed, particularly with prolonged exposure or in disease states where Nav1.7 expression is altered.

Modulation of Gene Expression

Long-term inhibition of Nav1.7 activity with SCI1 may lead to compensatory changes in the expression of other ion channels and neuronal proteins. Studies on Nav1.7 knockout models have shown altered gene expression profiles in DRG neurons.[10]

Table 3: Potential Long-Term Molecular Effects of SCI1 on DRG Neurons

| Molecular Target | Expected Change with Chronic SCI1 | Rationale/Reference |

| Nav1.8 mRNA Expression | Potential Upregulation | Compensatory response to reduced excitability. |

| Nav1.3 mRNA Expression | Potential Downregulation (in injury models) | Nav1.3 is often upregulated after nerve injury; reducing excitability may mitigate this.[1] |

| c-Fos Expression | Decreased | As a marker of neuronal activity, its expression is expected to decrease with reduced firing. |

| Endogenous Opioid Peptides | Potential Upregulation | Loss of Nav1.7 function has been linked to an upregulation of endogenous opioid signaling.[10] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of SCI1 Action

The following diagram illustrates the proposed signaling pathway through which SCI1 exerts its effects on DRG neurons, leading to reduced neuronal excitability and analgesia.

Caption: Proposed signaling pathway of SCI1 action in DRG neurons.

Experimental Workflow: Electrophysiology

The following diagram outlines the workflow for assessing the electrophysiological effects of SCI1 on DRG neurons using patch-clamp.

Caption: Workflow for patch-clamp analysis of SCI1 effects.

Logical Relationship of SCI1's Cellular Effects

This diagram illustrates the cause-and-effect relationships of SCI1's actions on DRG neurons.

Caption: Cause-and-effect cascade of SCI1 on DRG neurons.

Detailed Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Recording of DRG Neurons

This protocol is adapted from established methods for recording from dissociated DRG neurons.[11][12][13]

1. DRG Neuron Preparation:

- Anesthetize and euthanize an adult rat according to institutional guidelines.

- Dissect lumbar (L4-L6) DRGs and place them in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[13]

- Digest ganglia sequentially in collagenase (1.5 mg/ml) and trypsin (1 mg/ml) for 30 minutes each at 37°C.[3]

- Gently triturate the ganglia with fire-polished Pasteur pipettes to dissociate the neurons.[3]

- Plate the dissociated neurons on poly-D-lysine/laminin-coated glass coverslips and incubate for 2-24 hours before recording.[14]

2. Solutions: